molecular formula C11H13NO3S B7824339 3-Isocyanopropyl toluene-p-sulphonate CAS No. 72548-55-1

3-Isocyanopropyl toluene-p-sulphonate

Cat. No.: B7824339
CAS No.: 72548-55-1
M. Wt: 239.29 g/mol
InChI Key: MXVUQONAJMUUHG-UHFFFAOYSA-N
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Description

3-Isocyanopropyl toluene-p-sulphonate is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . It is characterized by the presence of an isocyanopropyl group attached to a toluene-p-sulphonate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanopropyl toluene-p-sulphonate typically involves the reaction of 3-isocyanopropyl alcohol with toluene-p-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group . The general reaction scheme is as follows:

3-Isocyanopropyl alcohol+Toluene-p-sulfonyl chloride3-Isocyanopropyl toluene-p-sulphonate+HCl\text{3-Isocyanopropyl alcohol} + \text{Toluene-p-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Isocyanopropyl alcohol+Toluene-p-sulfonyl chloride→3-Isocyanopropyl toluene-p-sulphonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanopropyl toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Corresponding substituted products (e.g., sulfonamides, sulfonate esters).

    Hydrolysis: Am

Properties

IUPAC Name

3-isocyanopropyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-8-12-2/h4-7H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVUQONAJMUUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222859
Record name 3-Isocyanopropyl toluene-p-sulphonate
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Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72548-55-1
Record name 1-Propanol, 3-isocyano-, 1-(4-methylbenzenesulfonate)
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Record name 3-Isocyanopropyl toluene-p-sulfonate
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Record name 3-Isocyanopropyl toluene-p-sulphonate
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Record name 3-isocyanopropyl toluene-p-sulphonate
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Record name 3-Isocyanopropyl toluene-p-sulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Isocyanopropan-1-ol
3-Isocyanopropyl toluene-p-sulphonate
3-Formamidopropyl 4-methylbenzenesulfonate
3-Isocyanopropyl toluene-p-sulphonate
3-Isocyanopropan-1-ol
3-Isocyanopropyl toluene-p-sulphonate
Reactant of Route 4
3-Isocyanopropyl toluene-p-sulphonate
3-Isocyanopropan-1-ol
3-Isocyanopropyl toluene-p-sulphonate
3-Isocyanopropoxy(trimethyl)silane
3-Isocyanopropyl toluene-p-sulphonate

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